

PFDA bioaccumulation in aquatic organisms

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Compound Focus: Perfluorodecanoic acid

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Quantitative Bioaccumulation Data

The following tables consolidate key quantitative findings on PFDA concentrations and bioaccumulation metrics in aquatic organisms.

Table 1: PFDA Concentrations in Freshwater Fish Tissues [1] *Data from a study analyzing three fish species from contaminated freshwater systems, showing tissue-specific bioaccumulation.*

Species	Muscle (ng/kg)	Kidney (ng/kg)	Liver (ng/kg)
Grass Carp	2,749.83	5,180.41	5,815.79
Common Carp	4,081.04	18,890.92	8,210.76
Flathead Catfish	16,826.79	82,035.73	114,788.91

Table 2: Comparative Bioaccumulation Potential of PFAS [2] *This data shows how the potential for bioaccumulation increases with carbon chain length, with PFDA being significantly more bioaccumulative than shorter-chain compounds.*

PFAS Compound	Carbon Chain Length	Bioconcentration Factor (BCF)
PFBA (Perfluorobutanoic Acid)	4	7.61
PFOA (Perfluorooctanoic Acid)	8	789
PFNA (Perfluorononanoic Acid)	9	752
PFDA (Perfluorodecanoic Acid)	10	>789 (See note)

> **Note on PFDA BCF:** The provided source lists a BCF of 789 for PFDA, but this appears to be a contextual error as it is directly compared to PFOA and PFNA. The data clearly indicates that bioaccumulation increases with chain length, placing PFDA's bioaccumulation potential as higher than that of PFOA [2].

Detailed Experimental Protocol

To provide context for the data above, here is a detailed methodology for determining PFAS bioaccumulation kinetics in fish, based on a laboratory study using fathead minnows (*Pimephales promelas*) [3].

- **Test Organism:** Adult fathead minnows, a standard model in ecotoxicology.
- **Exposure System:** A flow-through system designed to simulate the introduction of contaminated groundwater into surface waters.
- **Chemical Mixture:** A mixture of 19 PFAS, including both short- and long-chain perfluoroalkyl carboxylic acids (PFCAs, like PFDA) and perfluoroalkyl sulfonates (PFSAs), as well as a sulfonamide and fluorotelomer sulfonates.
- **Exposure Concentration:** Levels were set to not elicit standardized adverse effects in larval fish, focusing on sublethal bioaccumulation.
- **Exposure Duration:** 7-day uptake phase.
- **Sample Collection:** Water, whole-body tissue, and blood plasma were collected at multiple time points throughout the exposure period.
- **Analytical Method:** Samples were analyzed using liquid chromatography–tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:**
 - **Uptake Kinetics:** Estimated using nonlinear regressions for both tissue and plasma concentrations over time.

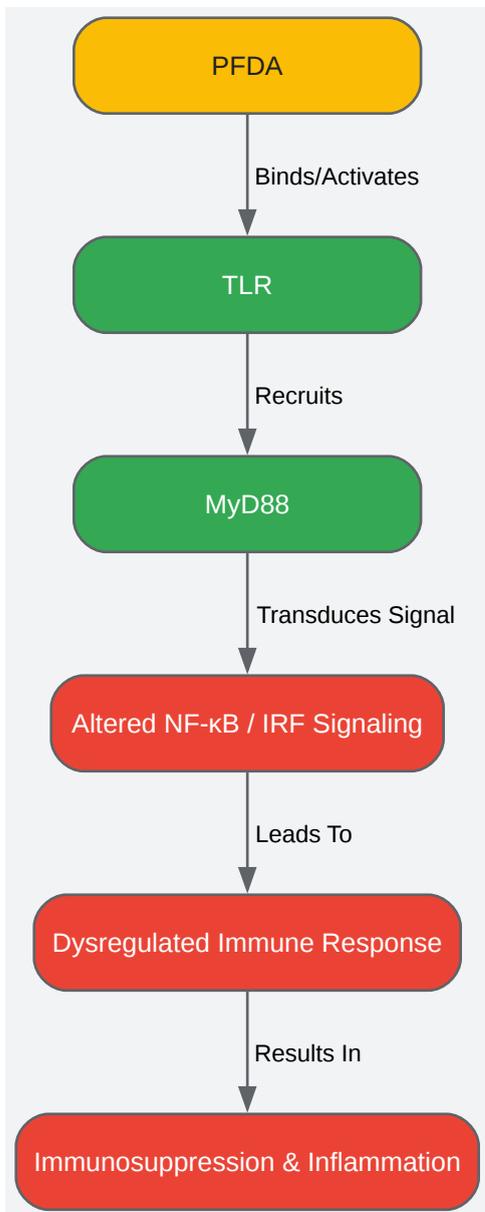
- **Bioaccumulation Factor (BAF):** Calculated as the ratio of the chemical concentration in the organism to its concentration in water at steady-state.
- **Blood-Water Partitioning Coefficient (P_BW):** Estimated to understand distribution between blood and water.
- **Apparent Volume of Distribution (V_D):** Estimated to examine the distribution of PFAS within the fish, indicating whether chemicals are more distributed in plasma or tissue.

Molecular Mechanisms & Toxicity

Emerging research indicates that PFDA induces significant toxic effects, particularly immunotoxicity, through specific molecular pathways.

- **Toxicological Endpoints:** PFDA exposure in zebrafish models primarily induced **immunosuppression, apoptosis, and inflammatory responses**. This cascade suppresses both innate and adaptive immunity, weakening the organism's defense against pathogens [4].
- **Key Molecular Target:** The **Toll-like Receptor (TLR) signaling pathway** has been identified as a major target for PFDA-induced immunotoxicity. PFDA causes dysregulation in this pathway, a mechanism validated through experiments involving morpholino knockdown or pharmacological inhibition of a key adaptor protein called **Myeloid Differentiation Factor 88 (MyD88)** [4].
- **Comparative Toxicity:** Among several PFAS alternatives (including PFBA, PFOA, and PFNA), **PFDA posed a greater immunotoxic response** in comparative studies [4].

The diagram below illustrates this mechanism of PFDA-induced immunotoxicity.



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PFDA immunotoxicity occurs via TLR/MyD88 pathway dysregulation, leading to immunosuppression and inflammation [4].

Key Conclusions for Researchers

- **Significant Bioaccumulation:** PFDA accumulates in aquatic organisms at concentrations orders of magnitude higher than in water, with a strong **tissue-specific distribution (liver > kidney > muscle)** and **tropic magnification** [1].

- **Chain Length Dependence:** PFDA's bioaccumulation potential is higher than shorter-chain PFAS like PFBA and PFOA, consistent with the established structure-activity relationship for perfluoroalkyl carboxylic acids [2].
- **Novel Mechanism of Toxicity:** PFDA poses a potent immunotoxic risk by specifically disrupting the **TLR signaling pathway**, a key regulator of innate immunity [4].

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